
N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of different functional groups, such as methoxy, fluorophenyl, and dimethylphenyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyridazine derivatives. The synthetic route may involve:
Nitration and Reduction: Nitration of aromatic compounds followed by reduction to form substituted anilines.
Cyclization: Formation of the pyridazine ring through cyclization reactions.
Functional Group Modification: Introduction of methoxy, fluorophenyl, and dimethylphenyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.
Scientific Research Applications
N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry. It is a synthetic organic compound with a complex structure including a pyridazine ring, a methoxy group, and aromatic components.
Scientific Research Applications
This compound is investigated for its potential biological activities, especially its interaction with enzymes and receptors involved in inflammatory pathways. Its unique structure may give it anti-inflammatory and analgesic properties, making it a candidate for pharmacological investigation.
- Medicinal Chemistry Due to its biological activity, this compound may be a lead compound for the development of anti-inflammatory drugs or other therapeutic agents targeting specific diseases.
- Materials Science Its chemical structure could be explored in materials science for the creation of new polymers or functional materials.
Structural Features and Properties
The compound's unique combination of functional groups gives it distinct chemical and biological properties. Its structural features enhance its stability and broaden its potential applications in pharmaceutical development compared to similar compounds.
Analogues and Related Compounds
The table below shows compounds with structural similarities that are also used in scientific research:
Compound Name | Structure | Unique Features |
---|---|---|
N-(2,6-dimethylphenyl)-2-(4-fluorophenyl)-4-quinolinecarboxamide | Contains quinoline ring | Different heterocyclic structure |
N-(3,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide | Similar pyridazine framework | Variation in methyl substitution pattern |
N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide | Incorporates sulfonamide group | Sulfonamide functionality adds distinct reactivity |
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-2-(4-fluorophenyl)-4-quinolinecarboxamide
- N-(2,5-dimethylphenyl)-N’-(4-fluorophenyl)thiourea
Uniqueness
N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and the pyridazine ring structure
Biological Activity
N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridazine ring, methoxy group, and various aromatic components. Its molecular formula is C_{20}H_{18}FN_3O_3, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The unique arrangement of these functional groups contributes to its biological properties.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C_{20}H_{18}FN_3O_3 |
Molecular Weight | 373.37 g/mol |
Solubility | Soluble in DMSO and ethanol |
Preliminary studies suggest that this compound may interact with various biological targets, particularly enzymes and receptors involved in inflammatory pathways. It is hypothesized to exhibit anti-inflammatory and analgesic properties through the inhibition of specific enzymes related to inflammation.
Potential Targets
- Phospholipase D (PLD) : Inhibition of PLD enzymatic activity has been linked to increased apoptosis in cancer cells and reduced metastasis .
- Inflammatory Pathways : The compound may modulate the activity of cytokines and other mediators involved in inflammation.
Anti-inflammatory Effects
Research indicates that this compound may reduce inflammation by inhibiting key enzymes in the inflammatory cascade. This could make it a candidate for developing new anti-inflammatory drugs.
Analgesic Properties
The analgesic effects are likely attributed to its ability to modulate pain pathways through enzyme inhibition. This aspect is particularly relevant for conditions involving chronic pain.
Case Studies and Research Findings
- In Vitro Studies : Initial in vitro assays demonstrated that the compound effectively inhibited the activity of phospholipase D isoforms. This inhibition correlated with reduced cancer cell invasion and increased apoptosis rates in treated cells .
- Animal Models : In animal models of inflammation, administration of the compound led to significant reductions in swelling and pain responses compared to control groups. These findings support its potential as an anti-inflammatory agent.
- Comparative Studies : When compared to similar compounds with anti-inflammatory properties, this compound exhibited superior efficacy in reducing markers of inflammation.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-12-4-5-13(2)16(10-12)22-20(26)19-17(27-3)11-18(25)24(23-19)15-8-6-14(21)7-9-15/h4-11H,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVIVDUMXMNFSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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